molecular formula C27H30N2O2 B1664468 Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)- CAS No. 195991-49-2

Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-

Cat. No. B1664468
M. Wt: 414.5 g/mol
InChI Key: REUFESBNLHXVHN-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AJG-049 free base is a calcium channel antagonist that inhibits L-type Ca2+ channels via diltiazem-binding site(s).

Scientific Research Applications

Chemical Reactions and Synthesis

Dibenz(b,E)(1,4)oxazepine has been involved in various chemical reactions and synthetic processes. For instance, it reacts with sodium dichloroisocyanurate under both homogeneous and heterogeneous conditions, leading to different products depending on the reaction conditions. Homogeneous reactions yield salicylaldehyde, N-formylphenoxazine, and 2-(2-hydroxyphenyl)benzoxazole, while heterogeneous reactions produce nuclear chlorinated derivatives (Lawston, Harrison, Inch, & Cooper, 1979). Another study describes the synthesis of [11-14C]-dibenz[b,f][1,4]oxazepine and its conversion into various compounds through oxidation and hydrolysis processes (Harrison, Inch, & Upshall, 1978).

Biological Activities and Potential Applications

Dibenz[b,f][1,4]oxazepines exhibit a variety of biological activities, mostly affecting the central nervous system. The synthesis and properties of polyfluorinated dibenz[b,f][1,4]oxazepines suggest their potential as psychotropic agents, with some analogues being used in the synthesis of psychotropic medications like Sintamil and loxapine (Gerasimova, Konstantinova, & Petrenko, 1989).

Therapeutic Research

One specific area of therapeutic research includes the investigation of dibenz[b,f][1,4]oxazepin-11(10H)-ones as inhibitors of human immunodeficiency virus type 1 reverse transcriptase. These compounds have shown significant inhibition of the virus, indicating potential applications in the treatment of HIV (Klunder et al., 1992).

Thermal Analysis and Environmental Applications

Dibenz[b,f][1,4]oxazepine has also been studied for its thermal stability and decomposition behavior using techniques like thermogravimetry and differential scanning calorimetry. Such studies are crucial for understanding the safe use of this compound in various environmental and anti-terrorism applications (Xue, Cui, Han, Wang, & Mao, 2016).

properties

CAS RN

195991-49-2

Product Name

Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine

InChI

InChI=1S/C27H30N2O2/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29/h2-5,7,9-15,23H,6,8,16-20H2,1H3/t23-/m1/s1

InChI Key

REUFESBNLHXVHN-HSZRJFAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53

SMILES

COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AJG-049 free base, AJG049 free base

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-
Reactant of Route 2
Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-
Reactant of Route 3
Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-
Reactant of Route 4
Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-
Reactant of Route 5
Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-
Reactant of Route 6
Reactant of Route 6
Dibenz(b,E)(1,4)oxazepine, 5,11-dihydro-5-(((2R)-1-(2-(4-methoxyphenyl)ethyl)-2-pyrrolidinyl)methyl)-

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